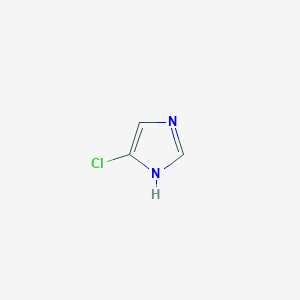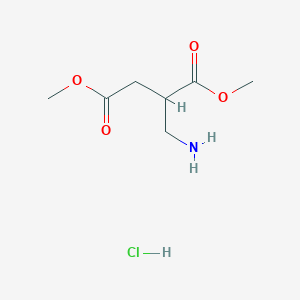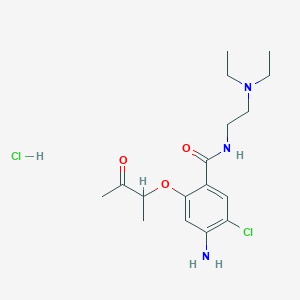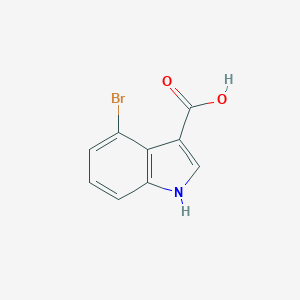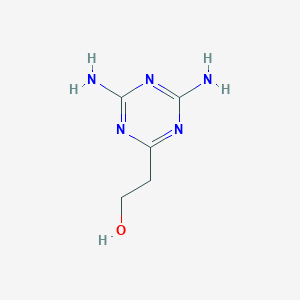
Ammonium lauryl ether sulfate
説明
Ammonium lauryl ether sulfate (ALES) is a surfactant similar to sodium lauryl ether sulfate (SLES), with a higher solubility rate . It is used to help water mix with oil and dirt to wash them off more easily . The anion consists of a nonpolar hydrocarbon chain and a polar sulfate end group . This salt is classified as a sulfate ester .
Synthesis Analysis
The manufacturing process of ALES usually starts with the hydrogenation of coconut or palm kernel oil . This reaction forms fatty alcohols, which go through the ethoxylation process . Ethoxylation is a chemical reaction in which ethylene oxide (C2H4O) is added to a substrate . In this case, the ethoxylated fatty alcohol is the result of this reaction . ALES is the ammonium salt of ethoxylated lauryl sulfate .Molecular Structure Analysis
The molecular formula of ALES is CH3(CH2)n(OCH2CH2)pOSO3NH4 . It consists of a long hydrophobic chain of 12 carbon atoms (lauryl group) and a hydrophilic sulfate group (-OSO3-) connected to an ethoxylated chain of variable length .Chemical Reactions Analysis
ALES is an acidic inorganic salt that is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .Physical And Chemical Properties Analysis
ALES appears as a semi-clear yellowish paste or viscous liquid . It has a characteristic odor with no abnormal smell . The freezing point is approximately 10°C, and the boiling point is greater than 100°C . The relative specific gravity at 20°C is approximately 1.06 . It is soluble in water (350g/l at 20°C) and ethanol .科学的研究の応用
Surfactant in Personal Care Products
Ammonium lauryl ether sulfate (ALES) is commonly used in personal care products like shampoos and body washes as a foaming agent . The combination of nonpolar and polar groups in ALES confers surfactant properties to the anion, facilitating the dissolution of both polar and non-polar materials .
Soil Conditioner
ALES has been found to enhance the water absorption of soil, acting as a soil conditioner . It helps soften the soil, facilitating other procedures of soil improvement .
Herbicide Surfactant
Though this application is more commonly associated with Sodium laureth sulfate, a similar compound, it’s plausible that ALES could be used in a similar manner. In herbicides, surfactants improve the absorption of the herbicidal chemicals and reduce the time the product takes to be rainfast .
Membrane Permeabilization and Dissolution
Surfactants like ALES have applications in membrane permeabilization and dissolution . This property can be useful in various biochemical processes.
Inclusion Body Solubilization
ALES can be used for inclusion body solubilization, a process important in protein research and biotechnology .
Membrane Protein Solubilization
Surfactants are often used for membrane protein solubilization, a crucial step in the study of membrane proteins .
作用機序
Target of Action
Ammonium lauryl ether sulfate (ALES) is a surfactant, which means its primary targets are the interfaces between different phases . It acts on the surface tension of water, disrupting the intramolecular bonds between water molecules .
Mode of Action
ALES operates by forming micelles at the surface-air interface . Above the critical micelle concentration, the anions organize into a micelle, forming a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center . This combination of nonpolar and polar groups confers surfactant properties to the anion, facilitating the dissolution of both polar and non-polar materials .
Biochemical Pathways
The primary biochemical pathway affected by ALES involves the disruption of hydrogen bonding between water molecules . The water molecules around the micelle arrange themselves around the polar heads, which disrupts their ability to hydrogen bond with other nearby water molecules . This results in a reduction in the surface tension of the solution .
Pharmacokinetics
It’s worth noting that ales exhibits excellent solubility in water, making it faster to dissolve in production and easier to rinse off in use .
Result of Action
The overall effect of these micelles is a reduction in surface tension of the solution, which affords a greater ability to penetrate or “wet out” various surfaces, including porous structures like cloth, fibers, and hair . This structured solution allows the solution to more readily dissolve soils, greases, etc. in and on such substrates . Lauryl sulfates exhibit poor soil suspending capacity .
Action Environment
ALES may undergo chemical reactions under unfavorable temperature and acidity conditions . Decomposition may occur under conditions above 40°C or under acidic (less than pH=5) conditions . Therefore, the action, efficacy, and stability of ALES can be influenced by environmental factors such as temperature and pH .
特性
IUPAC Name |
azane;2-dodecoxyethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O5S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLOHUACNWTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow viscous liquid; [MSDSonline] | |
| Record name | Ammonium laureth sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7955 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium lauryl ether sulfate | |
CAS RN |
32612-48-9 | |
| Record name | Ammonium laureth sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32612-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecyloxy)-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecyloxy)-, ammonium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | azane; 2-dodecoxyethyl hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Ammonium Lauryl Ether Sulfate be used to synthesize nanoparticles, and if so, what are the advantages?
A: Yes, Ammonium Lauryl Ether Sulfate has been successfully employed in the synthesis of superhydrophobic silica nanoparticles []. The presence of ALES during synthesis leads to several advantages, including smaller particle size, enhanced suspension stability, and a higher contact angle, contributing to the superhydrophobic nature of the resulting silica nanoparticles []. This is likely due to ALES's role as a surfactant, influencing particle growth and preventing aggregation.
Q2: Are there differences in ocular irritancy between Ammonium Lauryl Ether Sulfate with varying degrees of ethoxylation?
A: Research indicates that increasing the degree of ethoxylation in Ammonium Lauryl Ether Sulfate can reduce ocular irritancy []. A study comparing formulations with ALES containing 1 mole and 3 moles of ethylene oxide showed that the higher ethoxylation level resulted in faster cell migration rates during corneal healing, suggesting less severe irritation []. This finding highlights the impact of structural modifications on the biological activity and safety profile of ALES.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



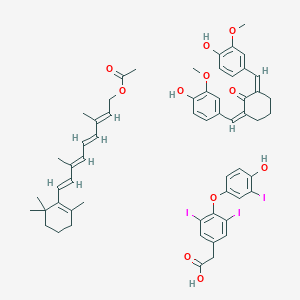
![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)


